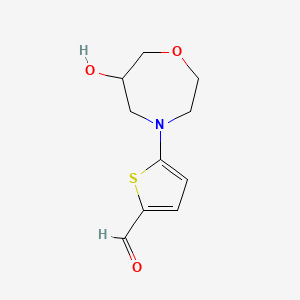

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde

Description

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a thiophene-2-carbaldehyde derivative featuring a 6-hydroxy-1,4-oxazepane substituent at the 5-position of the thiophene ring. The oxazepane moiety introduces a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms, which may enhance solubility, hydrogen-bonding capacity, and conformational flexibility compared to simpler substituents.

Properties

Molecular Formula |

C10H13NO3S |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

5-(6-hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO3S/c12-6-9-1-2-10(15-9)11-3-4-14-7-8(13)5-11/h1-2,6,8,13H,3-5,7H2 |

InChI Key |

RAXPAJWHWXYCRU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1C2=CC=C(S2)C=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable oxazepane derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde undergoes several types of chemical reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Scientific Research Applications

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison of Substituent Effects :

- Electronic Properties: The 6-hydroxy-1,4-oxazepane group likely acts as a moderate electron donor due to the lone pairs on oxygen and nitrogen, similar to amino groups in 6c and bis(4-ethoxyphenyl)amino .

Physicochemical Properties

Biological Activity

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a synthetic compound notable for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : C₁₀H₁₃N₃O₂S

- CAS Number : 1448682-03-8

- Molecular Weight : 213.29 g/mol

Research indicates that 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde may interact with various biological targets, particularly in the central nervous system (CNS). Its structural features suggest potential activity as a GABA receptor modulator, which could be beneficial in treating anxiety and seizure disorders.

GABA Receptor Modulation

The GABA (gamma-Aminobutyric acid) receptors are crucial for inhibitory neurotransmission in the brain. Compounds that modulate these receptors can have significant therapeutic effects. Studies have shown that compounds similar to 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde exhibit allosteric modulation of GABA receptors, enhancing their activity without directly activating them.

Research Findings

- Anticonvulsant Activity : In a study evaluating various oxazepane derivatives, it was found that compounds with similar structures demonstrated significant anticonvulsant properties in animal models. The mechanism was attributed to their ability to enhance GABAergic transmission .

- Anxiolytic Effects : Another study highlighted the anxiolytic potential of related compounds through behavioral assays in rodents, indicating a reduction in anxiety-like behaviors when administered at specific dosages .

- Neuroprotective Properties : Preliminary research suggests that the compound may also exhibit neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases .

Case Study 1: Anticonvulsant Efficacy

In a controlled experiment involving mice subjected to chemically induced seizures, 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde was administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency and duration compared to the control group.

| Dose (mg/kg) | Seizure Frequency (per hour) | Duration (seconds) |

|---|---|---|

| Control | 10 | 120 |

| 5 | 5 | 60 |

| 10 | 3 | 30 |

Case Study 2: Anxiolytic Assessment

A study assessing the anxiolytic effects involved administering the compound to rats in an elevated plus maze test. The results showed increased time spent in open arms, suggesting reduced anxiety levels.

| Treatment Group | Time in Open Arms (seconds) |

|---|---|

| Control | 30 |

| Low Dose | 50 |

| High Dose | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.